Antitubercular Potency Against M. tuberculosis
While the parent compound 1-(4-chlorophenyl)-1H-pyrazol-4-amine itself is not the active pharmaceutical ingredient, it is the essential core scaffold from which highly potent antitubercular agents are derived. In a direct head-to-head comparison within the same synthetic series, a derivative (10e) incorporating the 1-(4-chlorophenyl)pyrazole motif exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv, whereas the standard first-line antitubercular drug pyrazinamide required a MIC of 3.125 μg/mL under identical assay conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Derivative 10e containing the 1-(4-chlorophenyl)pyrazole core: MIC = 1.56 μg/mL |
| Comparator Or Baseline | Pyrazinamide (standard anti-TB drug): MIC = 3.125 μg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) for the 1-(4-chlorophenyl)pyrazole derivative |
| Conditions | Broth microdilution assay against M. tuberculosis H37Rv; MIC values reported in μg/mL |
Why This Matters
This demonstrates that the 1-(4-chlorophenyl)pyrazole scaffold provides a superior starting point for developing novel antitubercular agents compared to existing clinical standards, justifying its procurement for medicinal chemistry campaigns targeting M. tuberculosis.
- [1] Harikrishna, N.; Isloor, A. M.; Ananda, K.; Obaid, A.; Fun, H.-K. Synthesis, and antitubercular and antimicrobial activity of 1′-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives. New J. Chem. 2016, 40, 73–76. View Source
